N-(3-Piperidyl)methanesulfonamide
Description
Significance of the Piperidine (B6355638) Moiety as a Pharmacophore in Drug Design
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly valued pharmacophore in drug design. nih.govhilarispublisher.comnih.gov It is one of the most prevalent nitrogen-containing ring systems found in drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.net The significance of the piperidine moiety stems from several key properties:
Structural Versatility: The saturated, non-aromatic nature of the piperidine ring allows it to adopt well-defined three-dimensional conformations, primarily a stable chair form. nih.gov This enables precise spatial orientation of substituents, which is crucial for specific interactions with biological targets.
Physicochemical Properties: The nitrogen atom in the piperidine ring is basic, allowing for the formation of salts, which can improve solubility and other pharmacokinetic properties. The introduction of chiral centers on the piperidine ring can further enhance biological activity and selectivity. bldpharm.com
Broad Pharmacological Applications: Piperidine derivatives are integral to a wide array of pharmaceutical classes, including antipsychotics, analgesics, antihistamines, and anticancer agents. nih.govnih.govnih.gov For instance, the piperidine ring is a key structural element in drugs like the anti-Alzheimer's agent Donepezil and the second-generation antipsychotic Melperone. nih.govresearchgate.net
The ability to introduce substituents at various positions on the piperidine ring allows for the fine-tuning of a molecule's properties, making it a cornerstone in the development of new drugs. mdpi.com
Role of the Sulfonamide Functional Group in Biological Activity
The sulfonamide functional group (-SO₂NH-) is another cornerstone of medicinal chemistry, renowned for its diverse biological activities. researchgate.net Historically recognized for its antibacterial properties, the applications of the sulfonamide group have expanded significantly over the decades.
Key roles of the sulfonamide group include:
Enzyme Inhibition: Sulfonamides are classic examples of enzyme inhibitors. As structural analogues of p-aminobenzoic acid (PABA), they competitively inhibit dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This mechanism is the basis for their bacteriostatic action. researchgate.net
Broad Spectrum of Activity: Beyond their antibacterial effects, sulfonamide derivatives have been developed as diuretics, antidiabetic agents, anticonvulsants, and anti-inflammatory drugs. More recently, they have been investigated as anticancer, antiviral, and antifungal agents. researchgate.net
Chemical Stability and Synthetic Accessibility: The sulfonamide group is chemically robust and can be readily synthesized, often through the reaction of a sulfonyl chloride with an amine. This facilitates the creation of large libraries of compounds for drug screening.
The versatility of the sulfonamide moiety allows it to be incorporated into a wide range of molecular frameworks to target various disease states.
Overview of N-(3-Piperidyl)methanesulfonamide as a Core Scaffold for Drug Discovery
This compound serves as a core scaffold that synergistically combines the advantageous features of the piperidine ring and the sulfonamide group. While not as extensively documented as a standalone "named" scaffold, its utility is evident in the numerous derivatives that have been synthesized and investigated for various therapeutic applications. The structure provides a 3-substituted piperidine ring, offering a key point for substitution and chiral control, attached to a methanesulfonamide (B31651) group, which can engage in crucial hydrogen bonding interactions with biological targets.
The hydrochloride salt of this compound is commercially available, indicating its utility as a building block in synthetic chemistry. Researchers have utilized this and similar piperidine-sulfonamide structures to develop novel compounds with a range of biological activities.
| Derivative Class | Therapeutic Area | Research Findings |
| Sulfanilamide derivatives containing piperidine fragments | Antibacterial (Plant Pathology) | Showed excellent in vitro antibacterial potency against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. One compound, C4, exhibited significantly better activity than commercial agents by interacting with dihydropteroate synthase and damaging the bacterial cell membrane. |
| Piperidine-derived sulfonamides | Antidiabetic | A series of piperidine-derived sulfonamides were synthesized and evaluated as potential antidiabetic agents, highlighting the utility of this scaffold in metabolic disease research. mdpi.com |
| N-substituted 3-(4-piperidinyl) derivatives | Muscarinic M1 Agonists (CNS) | A series of N-substituted 3-(4-piperidinyl)-1,3-benzoxazolinones and oxindoles were identified as potent and selective muscarinic M1 agonists with excellent brain penetration, showing pro-cognitive effects in animal models. |
| Sulfonyl piperidine carboxamides | Antimicrobial | Novel sulfonyl piperidine carboxamide derivatives demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungal organisms. |
These examples underscore the potential of the this compound core in generating diverse and biologically active molecules. The combination of the piperidine ring's structural and physicochemical advantages with the sulfonamide's proven biological activity and synthetic tractability makes it a valuable starting point for drug discovery programs.
Historical Context of Piperidine and Sulfonamide-Containing Compounds in Pharmaceutical Research
The histories of piperidine and sulfonamides in pharmaceutical research are both rich and foundational to modern medicinal chemistry.
Piperidine: The piperidine structure was first identified in 1850 by the Scottish chemist Thomas Anderson from the reaction of piperine (B192125) (the compound responsible for the pungency of black pepper) with nitric acid. nih.gov Its presence in numerous natural alkaloids, such as coniine (from poison hemlock) and atropine, spurred early interest in its physiological effects. Throughout the 20th century, the piperidine scaffold became a central element in the synthesis of many successful drugs, solidifying its status as a "privileged structure" in medicinal chemistry. nih.gov
Sulfonamides: The era of sulfonamide drugs began in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye, by Gerhard Domagk at Bayer. researchgate.net It was soon discovered that Prontosil was a prodrug, being metabolized in the body to the active antibacterial agent, sulfanilamide. This breakthrough ushered in the age of antibacterial chemotherapy, as sulfonamides were the first class of drugs to effectively treat systemic bacterial infections. researchgate.net Their widespread use during World War II saved countless lives. researchgate.net The success of antibacterial sulfonamides catalyzed further research, leading to the development of other classes of drugs based on the sulfonamide structure, including diuretics and antidiabetic agents. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-piperidin-3-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-11(9,10)8-6-3-2-4-7-5-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGIQFYIIZOGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944068-21-7 | |
| Record name | N-(piperidin-3-yl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies and Chemical Transformations
General Synthetic Routes to N-(3-Piperidyl)methanesulfonamide and its Analogues
The construction of this compound and related compounds generally involves a two-part strategy: the formation of the piperidine (B6355638) ring system followed by the introduction of the methanesulfonamide (B31651) moiety.
Formation of the Piperidine Ring System
The piperidine ring is a ubiquitous feature in a vast number of natural products and pharmaceuticals. mdpi.comnih.gov Consequently, a multitude of synthetic methods for its construction have been developed. These can be broadly categorized into hydrogenation of pyridine (B92270) precursors and various cyclization strategies. nih.gov
One of the most common industrial methods for producing piperidine is the hydrogenation of pyridine, often utilizing catalysts such as molybdenum disulfide. wikipedia.org For substituted piperidines, catalytic hydrogenation of the corresponding substituted pyridines is a widely used approach. whiterose.ac.uk Rhodium and palladium catalysts are frequently employed for this transformation, with the choice of catalyst and conditions influencing the stereochemical outcome. mdpi.com For instance, rhodium-catalyzed hydrogenation of fluorinated pyridines has been shown to be effective. mdpi.com
Intramolecular cyclization reactions provide another powerful avenue to the piperidine core. These methods often offer a high degree of control over the substitution pattern and stereochemistry. Common strategies include:
Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones can effectively form the piperidine ring. mdpi.com Iron-catalyzed reductive amination of ω-amino fatty acids has also been reported. mdpi.com
Aza-Michael Addition: The intramolecular aza-Michael addition of an amine to an α,β-unsaturated ester or ketone is a reliable method for constructing the piperidine skeleton. nih.gov
Ring-Closing Metathesis (RCM): RCM of a diene precursor containing a nitrogen atom is a versatile tool for piperidine synthesis.
Pictet-Spengler Reaction: This reaction between a β-arylethylamine and an aldehyde or ketone is a classic method for synthesizing tetrahydroisoquinoline systems, which can be considered a class of substituted piperidines.
From Amino Acids: Chiral amino acids can serve as valuable starting materials for the enantioselective synthesis of piperidine derivatives. For example, L-glutamic acid has been used as a precursor for the synthesis of 3-(N-Boc-amino)piperidine derivatives. google.com
A variety of catalysts, including those based on iridium, rhodium, palladium, and iron, have been utilized to facilitate these cyclization reactions under various conditions. mdpi.comorganic-chemistry.org
Introduction of the Methanesulfonamide Group
The methanesulfonamide group is typically introduced by reacting a piperidine precursor containing a primary or secondary amine with methanesulfonyl chloride (MsCl) or a related sulfonating agent. who.int The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A common precursor for the synthesis of this compound is 3-aminopiperidine. The sulfonylation of 3-aminopiperidine with methanesulfonyl chloride would directly yield the target compound. While specific literature detailing this exact transformation is not abundant, the general principles of sulfonamide formation are well-established. researchgate.net For example, the synthesis of N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the reaction of 1-aminopiperidine (B145804) with benzenesulfonyl chloride. who.int Similarly, novel sulfonamide derivatives of trimetazidine (B612337) have been synthesized by reacting trimetazidine with various sulfonyl chlorides in the presence of triethylamine. mdpi.com
The reaction conditions for sulfonylation can be optimized by varying the solvent, base, and temperature to achieve high yields.
Enantioselective Synthesis of Chiral Piperidine Derivatives
The biological activity of piperidine-containing pharmaceuticals is often dependent on the stereochemistry at the chiral centers. escholarship.org Therefore, the development of enantioselective synthetic methods for chiral piperidine derivatives, including the (3R)- and (3S)-stereoisomers of this compound, is of high importance.
Synthesis of (3R)- and (3S)-Stereoisomers
The synthesis of the individual enantiomers of this compound can be approached in two main ways: by starting with a chiral precursor or by resolving a racemic mixture.
A key chiral precursor for the synthesis of the (R)-enantiomer is (R)-3-aminopiperidine. A patent describes a method for preparing (R)-3-aminopiperidine hydrochloride from D-glutamic acid. google.com This process involves several steps, including esterification, Boc protection, reduction, hydroxyl activation, and cyclization. google.com Subsequent reaction of (R)-3-aminopiperidine with methanesulfonyl chloride would be expected to yield (R)-N-(piperidin-3-yl)methanesulfonamide.
While a specific, detailed synthesis for the (S)-enantiomer from a chiral starting material was not found in the reviewed literature, it can be inferred that using L-glutamic acid as the starting material in a similar synthetic sequence would lead to the formation of (S)-3-aminopiperidine, which could then be sulfonylated to produce (S)-N-(piperidin-3-yl)methanesulfonamide.
Alternatively, chiral resolution of racemic this compound or its precursor, 3-aminopiperidine, can be employed. A study has detailed the chiral separation of piperidin-3-amine (B1201142) using high-performance liquid chromatography (HPLC) after derivatization with p-toluenesulfonyl chloride. nih.gov This approach allows for the isolation of the individual enantiomers from a racemic mixture.
A general procedure for the synthesis of diastereomers of 3-(piperidin-3-yl)-1H-indole derivatives involves the N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles with a chiral reagent, followed by separation of the resulting diastereomers. mdpi.com A similar strategy could potentially be applied to resolve racemic this compound.
Methodologies for Stereocontrol in Piperidine Synthesis
Achieving a high degree of stereocontrol is a central challenge in the synthesis of substituted piperidines. Several methodologies have been developed to address this:
Substrate-Controlled Synthesis: The use of chiral starting materials, such as amino acids, provides a reliable way to introduce stereocenters that guide the stereochemical outcome of subsequent reactions. google.com
Auxiliary-Controlled Synthesis: Chiral auxiliaries can be temporarily attached to the piperidine precursor to direct the stereoselective formation of new chiral centers. The auxiliary is then removed in a later step.
Catalyst-Controlled Synthesis: Asymmetric catalysis, using chiral catalysts, offers an efficient way to generate enantiomerically enriched piperidine derivatives. nih.gov For example, enantioselective copper-catalyzed cyclizative aminoborylation has been used to form cis-2-aryl-3-substituted piperidines with high enantioselectivity. nih.gov Similarly, rhodium-catalyzed hydrogenation of pyridines can lead to stereoselective formation of piperidines. mdpi.com
Diastereoselective Lithiation/Trapping: The diastereoselective lithiation of N-Boc protected piperidines followed by trapping with an electrophile has been used to access trans-piperidines. whiterose.ac.uk
The choice of methodology depends on the desired stereoisomer, the substitution pattern of the target molecule, and the availability of starting materials and catalysts.
Functionalization and Derivatization Approaches
Further modification of the this compound scaffold can be achieved through functionalization of the piperidine ring or derivatization of the methanesulfonamide group. Such modifications are often pursued to explore structure-activity relationships in drug discovery programs. nih.gov
While specific examples of the functionalization of this compound are not extensively reported, general methods for the derivatization of piperidines and sulfonamides can be applied.
The secondary amine of the piperidine ring is a key site for functionalization. N-alkylation can be achieved by reacting the piperidine with an alkyl halide in the presence of a base. who.int This allows for the introduction of a wide variety of substituents at the nitrogen atom.
The sulfonamide group also offers opportunities for derivatization. The hydrogen atom on the sulfonamide nitrogen can potentially be substituted, although this is generally less common than N-alkylation of the piperidine ring. More frequently, the sulfonyl group itself can be varied by using different sulfonyl chlorides in the initial synthesis. researchgate.net For example, using benzenesulfonyl chloride instead of methanesulfonyl chloride would yield the corresponding N-(3-Piperidyl)benzenesulfonamide.
The development of modular synthetic platforms allows for the elaboration of fragments in three dimensions, which can be applied to the derivatization of piperidine-based scaffolds. acs.org
N-Functionalization of the Piperidine Nitrogen
The secondary amine of the piperidine ring in this compound is a key site for introducing structural diversity. N-functionalization, including alkylation and arylation, allows for the modulation of the compound's properties.
N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen is a common strategy. Standard procedures involve the reaction of the piperidine with an alkyl halide in the presence of a base. researchgate.net For instance, reacting piperidine with an alkyl bromide or iodide in an anhydrous solvent like acetonitrile (B52724) can yield the corresponding N-alkylated product. researchgate.net To prevent the formation of quaternary ammonium (B1175870) salts, the alkyl halide is often added slowly to ensure the piperidine remains in excess. researchgate.net Alternatively, bases such as potassium carbonate in dimethylformamide (DMF) or sodium hydride in DMF can be employed. researchgate.net
N-Arylation: The introduction of aryl groups can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. nih.gov The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds between the piperidine nitrogen and aryl halides. wikipedia.orgresearchgate.net This reaction typically utilizes a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgresearchgate.net Another approach involves the use of silylaryl triflates in the presence of cesium fluoride, which can facilitate N-arylation under mild conditions. nih.gov
A study on the N-arylation of sulfonamides demonstrated that both alkane- and arenesulfonamides undergo efficient N-arylation. nih.gov This suggests that the methanesulfonamide group in this compound is compatible with these reaction conditions.
Substitutions on the Piperidine Ring
Modifying the piperidine ring itself offers another avenue for creating structural analogs. This can be achieved by starting with a pre-functionalized piperidine ring or by direct functionalization of the existing ring.
The synthesis of piperidines with substituents at various positions is a well-established field in organic chemistry. mdpi.comnih.gov Common strategies include the hydrogenation of substituted pyridines, intramolecular cyclization of acyclic precursors, and various cycloaddition reactions. mdpi.comnih.govyoutube.com For example, 3-substituted piperidines can be prepared from readily available starting materials like nicotinic acid. youtube.com
Direct C-H functionalization of the piperidine ring is a more advanced strategy that can introduce substituents at specific positions. nih.gov While direct functionalization at the C3 position can be challenging due to electronic effects, indirect methods have been developed. nih.gov One such method involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring opening. nih.gov
Modifications of the Methanesulfonamide Moiety
The methanesulfonamide group can also be a target for chemical modification, primarily by replacing the methyl group with other alkyl or aryl substituents. This leads to the formation of various sulfonamide derivatives.
The synthesis of different sulfonamides can be achieved by reacting the 3-aminopiperidine precursor with the corresponding sulfonyl chloride. For example, a study describes the synthesis of novel sulfonyl piperidine carboxamide derivatives by coupling N-Boc-piperidine-3-carboxylic acid with substituted sulfonyl chlorides. researchgate.net This highlights the feasibility of introducing diverse sulfonyl groups.
Furthermore, research on the N-arylation of sulfonamides has shown that both alkanesulfonamides and arenesulfonamides can be effectively arylated, indicating that the sulfonamide nitrogen can also be a point of modification. nih.gov
Advanced Synthetic Methodologies
To accelerate the discovery of new derivatives and explore the structure-activity relationships of this compound analogs, more advanced and efficient synthetic strategies are employed. These include catalytic cross-coupling reactions and the development of modular synthetic platforms.
Catalytic Cross-Coupling Reactions in Scaffold Elaboration
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. mdpi.comresearchgate.net In the context of this compound derivatives, if the piperidine or an N-aryl substituent contains a halide, it can be coupled with various boronic acids to introduce new aryl or alkyl groups. researchgate.net
Buchwald-Hartwig Amination: As mentioned earlier, this reaction is crucial for N-arylation. wikipedia.orgresearchgate.net It has been successfully used in the synthesis of complex pharmaceutical compounds, demonstrating its robustness and broad substrate scope. mdpi.com The reaction conditions can be tuned by selecting different palladium catalysts, ligands, and bases to optimize the yield and accommodate sensitive functional groups. chemrxiv.org For example, the use of soluble organic bases like DBU has been explored to create milder reaction conditions suitable for a wider range of functional groups. chemrxiv.org
The application of these cross-coupling reactions allows for the late-stage functionalization of the this compound scaffold, enabling the rapid generation of diverse analogs from a common intermediate.
Modular Synthetic Platforms for Derivative Libraries
Combinatorial chemistry provides a powerful approach for the rapid synthesis of large, diverse libraries of compounds. nih.govslideshare.netnih.gov This methodology is particularly well-suited for exploring the chemical space around the this compound core.
A modular or "building block" approach is central to combinatorial synthesis. nih.govresearchgate.net In this strategy, the this compound scaffold can be seen as a central core to which various building blocks can be attached at different positions (the piperidine nitrogen, the piperidine ring, and the sulfonamide moiety).
For example, a library of derivatives could be generated by reacting a set of diverse alkyl and aryl halides with the piperidine nitrogen (N-functionalization), coupling a variety of boronic acids to a halogenated version of the scaffold (piperidine ring or N-aryl substituent modification), and using a range of sulfonyl chlorides with the 3-aminopiperidine precursor (sulfonamide modification). nih.govajchem-a.com This parallel synthesis approach can efficiently produce a large number of compounds for screening and lead optimization. nih.govslideshare.net
The development of such modular platforms, often aided by solid-phase synthesis techniques, significantly accelerates the drug discovery process by enabling the systematic exploration of structure-activity relationships. slideshare.netresearchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Investigation of Substituent Effects on Biological Activity
The introduction of different substituents at various positions on the N-(3-Piperidyl)methanesulfonamide scaffold has been a key strategy to probe its SAR. These studies have provided valuable insights into the structural requirements for optimal biological activity.
The piperidine (B6355638) ring is a crucial component of the this compound structure, and its substitution pattern significantly dictates the compound's interaction with biological targets and its selectivity profile. For instance, in a series of piperidine-substituted sulfonamides investigated for their anticancer properties, the presence and position of a methyl group on the piperidine ring were found to be critical for activity. nih.gov Specifically, analogs with a methyl group at the 3- or 4-position of the piperidine ring demonstrated superior anticancer effects. nih.gov This suggests that the steric bulk and electronic properties of substituents on the piperidine ring play a pivotal role in the molecular recognition process at the target site.
Furthermore, the nature of the substituent on the piperidine nitrogen is a key determinant of activity and selectivity. In the context of developing inhibitors for the presynaptic choline (B1196258) transporter, iterative medicinal chemistry efforts on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides revealed that N-alkylation of the piperidine ring had a profound impact on potency. nih.gov
The following table summarizes the impact of piperidine ring substitutions on the activity of related compounds, providing a basis for understanding the potential effects on this compound.
| Compound Series | Substitution on Piperidine Ring | Effect on Biological Activity | Reference |
| Piperidine-substituted sulfonamides | Methyl group at position 3 or 4 | Enhanced anticancer activity | nih.gov |
| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | N-alkylation | Modulated potency as choline transporter inhibitors | nih.gov |
The methanesulfonamide (B31651) group is another critical pharmacophoric element of the molecule. Modifications to this moiety have been shown to significantly alter the potency of related compounds. The sulfonamide group, in general, is a versatile functional group in drug design, known for its ability to form key hydrogen bond interactions with biological targets. nih.gov
In a study focused on developing novel HMG-CoA reductase inhibitors, a series of compounds featuring a methanesulfonamide pyrimidine (B1678525) structure were synthesized and evaluated. mdpi.com The results highlighted that the N-methyl-N-methanesulfonylamino group was a key contributor to the high potency observed in the lead compound. mdpi.com This underscores the importance of the substitution pattern on the sulfonamide nitrogen for achieving high inhibitory activity.
Stereochemical Aspects of SAR
The presence of a chiral center at the 3-position of the piperidine ring in this compound introduces the element of stereochemistry, which is a critical factor in determining biological activity.
It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological properties, including receptor binding affinity, efficacy, and toxicity. For instance, studies on N-methyl-4-piperidyl benzilates as muscarinic receptor ligands have demonstrated that the absolute configuration has a profound influence on affinity and selectivity. researchgate.net Similarly, research on N-(indol-3-ylglyoxylyl)piperidines as GABA-A receptor agonists showed that the two enantiomers of a chiral ligand were discriminated substantially by all three receptor subtypes investigated. nih.gov
While specific data for the enantiomers of this compound is not extensively available in the public domain, the principles derived from these related studies strongly suggest that the (R)- and (S)-enantiomers would likely exhibit distinct biological profiles.
The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. The piperidine ring typically adopts a chair conformation, and the orientation of substituents (axial vs. equatorial) can have a significant impact on biological activity.
Computational studies on substituted piperidines have provided insights into their conformational preferences. For example, density functional theory (DFT) calculations on 2-methyl-1-phenylpiperidine have shown a preference for the axial orientation of the 2-methyl group, driven by pseudoallylic strain. nih.gov The conformation of the piperidine ring influences the spatial arrangement of the pharmacophoric groups, thereby affecting how the molecule fits into the binding site of a receptor or enzyme. Nuclear Magnetic Resonance (NMR) analysis of piperidine nucleosides has also been used to determine their preferred conformations, which are crucial for mimicking the bioactive state of their target molecules. mdpi.com
Understanding the preferred conformation of this compound and its derivatives is therefore essential for rational drug design and for interpreting SAR data.
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.govnih.gov This approach is instrumental in designing new ligands with improved potency and selectivity.
For sulfonamide-based ligands, pharmacophore models often highlight the importance of hydrogen bond acceptors (the sulfonyl oxygens) and a hydrophobic region. nih.gov In the context of 5-HT7 receptor ligands, a pharmacophore model for sulfonamide-containing compounds identified three necessary hydrogen bond acceptor regions and two hydrophobic/aromatic regions. nih.gov
A general pharmacophore model for this compound would likely include:
A hydrogen bond donor/acceptor feature associated with the piperidine nitrogen.
A hydrogen bond acceptor feature from the sulfonyl oxygens.
A hydrophobic feature corresponding to the piperidine ring.
By understanding these key pharmacophoric features, medicinal chemists can design new analogs of this compound with a higher probability of desired biological activity. The integration of SAR data, conformational analysis, and pharmacophore modeling provides a robust framework for the rational design of novel and effective therapeutic agents based on the this compound scaffold.
Identification of Key Structural Features for Desired Activity
The core structure of this compound, consisting of a piperidine ring linked to a methanesulfonamide group, presents several key features that are crucial for its interaction with biological targets. The piperidine ring, a prevalent nitrogen-containing heterocycle in many pharmaceuticals, offers a versatile scaffold that can be substituted at various positions to modulate activity and properties. mdpi.com The sulfonamide moiety is a well-established pharmacophore known for its ability to form key hydrogen bonds with biological receptors. youtube.com
Research into related piperidine sulfonamide derivatives has highlighted the importance of the substitution pattern on the piperidine ring and the nature of the group attached to the sulfonamide nitrogen for biological activity. For instance, in a series of N-arylpiperidine-4-carboxamides, the nitrogen of the amide group was found to form a crucial hydrogen bond within the target's binding pocket. While not a direct analog, this underscores the significance of the NH group in the sulfonamide linker of this compound for potential hydrogen bonding interactions.
Scaffold Hopping and Lead Optimization Strategies
Scaffold hopping and lead optimization are critical strategies in drug discovery to identify novel core structures with improved properties. For piperidine-containing compounds, these strategies often involve modifying the piperidine ring itself or replacing it with bioisosteres to enhance metabolic stability or target affinity. researchgate.net
In the context of lead optimization for compounds containing a piperidine moiety, iterative medicinal chemistry efforts have been employed. For example, in the development of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, modifications around the piperidine substituent and the amide functionality led to the identification of more potent inhibitors. This highlights a common strategy that can be applied to this compound, where substitutions on the piperidine nitrogen or modifications of the methanesulfonamide group could lead to optimized compounds.
Furthermore, the concept of "scaffold hopping" can be applied by replacing the piperidine ring with other cyclic amines or even bicyclic structures to explore new chemical space and potentially improve properties like rigidity and metabolic stability.
Physicochemical Property Optimization in Relation to Biological Performance
Tuning Lipophilicity for Improved Efficacy and Selectivity
Lipophilicity, often expressed as logP or logD, is a critical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For sulfonamide derivatives, lipophilicity has been shown to be a key factor governing their retention in reversed-phase high-performance liquid chromatography (RP-HPLC), which can be used as a surrogate for logP. researchgate.net
In the development of novel bactericides containing a piperidine and sulfonamide moiety, it was observed that saturated medium-length alkyl chains, which increase lipophilicity, have a high affinity for cellular membranes, contributing to their antibacterial activity. nih.gov This suggests that modifying the substitution on the piperidine nitrogen of this compound with alkyl chains of varying lengths could be a viable strategy to tune lipophilicity and, consequently, biological activity.
The following table illustrates the impact of different substituents on the calculated lipophilicity (cLogP) of hypothetical this compound analogs.
| Compound ID | R-group on Piperidine Nitrogen | cLogP |
| 1 | H | -0.5 |
| 2 | CH₃ | 0.1 |
| 3 | CH₂CH₃ | 0.5 |
| 4 | n-Propyl | 1.0 |
| 5 | n-Butyl | 1.5 |
Note: These cLogP values are hypothetical and for illustrative purposes only.
As the length of the alkyl chain increases, the lipophilicity is expected to increase, which could lead to enhanced membrane permeability and potentially improved efficacy, although this needs to be balanced to avoid excessive lipophilicity which can lead to poor solubility and increased metabolic clearance.
Addressing Metabolic Stability through Structural Modification
Metabolic stability is a crucial factor for ensuring that a drug candidate has a suitable half-life in the body to exert its therapeutic effect. The piperidine ring is a common site of metabolism, often undergoing oxidation. nih.gov Structural modifications are frequently employed to block these metabolic "hot spots."
One common strategy is the introduction of substituents that sterically hinder the site of metabolism. For example, in a series of piperidine-derived amide sEH inhibitors, deuteration of the piperidine ring or the attached phenyl ring resulted in significant improvements in metabolic stability in both human and rat liver microsomes. nih.gov Another approach is to introduce fluorine atoms, which can alter the electronic properties and block metabolic oxidation. nih.gov
The table below presents hypothetical data on how different structural modifications could impact the metabolic stability of this compound analogs, measured as the half-life (t₁/₂) in human liver microsomes (HLM).
| Compound ID | Modification | HLM t₁/₂ (min) |
| A | Unsubstituted | 15 |
| B | N-Methyl | 25 |
| C | N-Cyclopropyl | 45 |
| D | 4,4-Difluoro | 60 |
| E | N-Deuterated methyl | 35 |
Note: This data is hypothetical and for illustrative purposes only.
These hypothetical data suggest that N-alkylation, particularly with a more sterically demanding group like cyclopropyl, and fluorination of the piperidine ring can significantly enhance metabolic stability. Deuteration of metabolically labile positions also presents a viable strategy to prolong the compound's half-life.
Molecular Pharmacology and Mechanistic Characterization
Elucidation of Molecular Targets and Binding Mechanisms
The pharmacological profile of a compound is defined by its interactions with various molecular targets within the body. For N-(3-Piperidyl)methanesulfonamide, a piperidine (B6355638) derivative, its potential targets are explored through its structural similarities to other well-characterized ligands.
Interaction with G-Protein Coupled Receptors (GPCRs)nih.gov
G-protein coupled receptors are a large family of transmembrane receptors that play crucial roles in cellular signaling and are common targets for pharmaceuticals. The piperidine scaffold is a key pharmacophore for a variety of GPCR ligands.
The Nociceptin Opioid Receptor (NOP), formerly known as opioid receptor-like 1 (ORL-1), is the most recently identified member of the opioid receptor family. nih.gov Its endogenous ligand is the neuropeptide nociceptin/orphanin FQ (N/OFQ). nih.gov The NOP-N/OFQ system is implicated in a wide range of physiological and pathophysiological processes, including pain, anxiety, and learning. nih.gov
While direct studies on this compound are not extensively available in public literature, structure-activity relationship (SAR) studies on related N-piperidinyl indole (B1671886) ligands offer insights into potential NOP receptor interactions. Research on substituted N-piperidinyl indoles has shown that modifications to the piperidine and indole moieties can significantly influence binding affinity and functional activity at the NOP receptor. nih.gov For instance, in a series of 3-substituted N-piperidinyl indoles, the introduction of basic functional groups was found to modestly improve NOP binding affinity and potency. These compounds generally acted as partial agonists at the NOP receptor, with modest to high selectivity over the mu-opioid receptor. nih.gov
Further studies on related piperidine scaffolds have indicated that the removal of certain chemical groups can enhance binding affinity at the NOP receptor without negatively impacting affinity at other opioid receptors. This suggests that the specific substitution pattern on the piperidine ring is a critical determinant of NOP receptor interaction.
Table 1: Representative NOP Receptor Binding Affinities and Functional Activity of Related N-Piperidinyl Indole Analogues nih.gov
| Compound | NOP Ki (nM) | NOP Functional Activity (Emax %) |
| 3-Hydroxymethyl-piperidinylindole | 44 | Partial Agonist |
| 3-Aminomethyl-piperidinylindole | 3 | Partial Agonist |
| 3-(N-pyrrolidinyl)methyl indole | 97 | Full Agonist (88%) |
This table presents data for structurally related N-piperidinyl indole compounds to illustrate the potential range of activities and is not direct data for this compound.
The mu-opioid receptor (MOP) is the primary target for many clinically used opioid analgesics like morphine and fentanyl. nih.gov It is a GPCR that, upon activation, can lead to potent analgesia but also significant side effects. nih.gov
The potential for this compound to act as a MOP agonist can be inferred from studies on bifunctional NOP/MOP ligands. Research into N-piperidinyl indole-based compounds has led to the discovery of ligands that act as both NOP full agonists and MOP partial agonists. nih.gov The development of such bifunctional ligands is an area of interest for creating analgesics with improved side-effect profiles. The balance of activity at NOP and MOP receptors is a key focus of these studies.
Structure-activity relationship studies on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives have established this core as a pure opioid antagonist pharmacophore. However, modifications to the N-substituent on the piperidine ring can introduce potent antagonist activity at both MOP and kappa-opioid receptors. This highlights the critical role of the chemical groups attached to the piperidine nitrogen in determining the nature of the interaction with the MOP receptor, which can range from agonism to antagonism.
Table 2: Representative MOP Receptor Binding Selectivity of Related N-Piperidinyl Indole Analogues nih.gov
| Compound | NOP/MOP Selectivity (fold) |
| 3-Hydroxymethyl-piperidinylindole | 15-20 |
| 3-Aminomethyl-piperidinylindole | 15-20 |
This table presents data for structurally related N-piperidinyl indole compounds to illustrate the potential selectivity profile and is not direct data for this compound.
The Cannabinoid Receptor 1 (CB1) is a GPCR that is primarily expressed in the central and peripheral nervous systems and is the main target of Δ9-tetrahydrocannabinol (THC), the psychoactive component of cannabis.
Voltage-Gated Ion Channel Modulation
Voltage-gated ion channels are critical for the function of excitable cells like neurons and cardiomyocytes. Their modulation can have profound physiological effects.
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel that plays a crucial role in cardiac repolarization.
There is no scientific evidence in the available literature to suggest that this compound functions as a direct activator of the hERG channel. However, the broader class of methanesulfonanilide compounds, which share a similar chemical moiety, has been studied for its effects on hERG channels. These studies have consistently shown that methanesulfonanilides are potent blockers, not activators, of the hERG channel.
The mechanism of this block is thought to involve the trapping of the compound within the inner vestibule of the channel. This trapping occurs when the channel's activation gate closes, physically preventing the drug from exiting. This leads to a very slow recovery from the block. While some hERG channel blockers can cause a slight shift in the voltage-dependence of channel activation, this is a modulatory effect and is distinct from direct channel activation, which would imply an increase in channel opening.
NaV1.7 Channel Inhibition and Selectivity
While direct inhibitory data for this compound on the NaV1.7 voltage-gated sodium channel is not extensively documented in publicly available literature, its chemical structure places it within the aryl sulfonamide class of compounds, which are widely recognized as potent and selective NaV1.7 inhibitors. nih.govnih.gov This class of molecules is of significant interest in the development of novel analgesics due to the critical role of NaV1.7 in pain signaling pathways. nih.govplos.org
The aryl sulfonamide moiety is a key pharmacophore for achieving high affinity and selectivity for NaV1.7. nih.govbioworld.com Structural studies of related compounds have shown that the sulfonamide group binds to the fourth voltage-sensor domain (VSD4) of the NaV1.7 channel. nih.govbioworld.com This interaction traps the VSD4 in an activated state, which in turn stabilizes a non-conductive state of the channel, thereby inhibiting ion flow and reducing neuronal excitability. bioworld.com
A crucial aspect of developing NaV1.7 inhibitors is ensuring high selectivity over other sodium channel isoforms, particularly the cardiac NaV1.5 channel, to avoid cardiovascular side effects. nih.govacs.org Research on various aryl sulfonamide inhibitors has demonstrated the feasibility of achieving significant selectivity. For example, the compound PF-05089771, an arylsulfonamide, exhibits over 1000-fold selectivity for NaV1.7 over NaV1.5. plos.org Another compound from this class, designated 10o, also showed potent inhibition of NaV1.7 with a high degree of selectivity over NaV1.5. nih.gov
Table 1: Selectivity Profiles of Representative Aryl Sulfonamide NaV1.7 Inhibitors
| Compound | NaV1.7 IC₅₀ | NaV1.5 IC₅₀ | Selectivity (NaV1.5/NaV1.7) | Source |
| PF-05089771 | 11 nM | >10,000 nM | >900-fold | plos.org |
| Compound 10o | 0.64 nM | High | High | nih.gov |
| Compound 3 | 0.17 µM (CYP2C9) | Not specified for NaV1.5 | Not specified for NaV1.5 | acs.org |
This table presents data for structurally related aryl sulfonamide compounds to illustrate the typical activity of this chemical class. Data for this compound is not available.
Enzyme Inhibition and Modulation
Research into various classes of sEH inhibitors has highlighted the importance of specific structural motifs. While ureas and amides are the most common pharmacophores, a wide range of structural types can interact with the enzyme's broad binding pocket. nih.gov For instance, studies on 2-(Piperidin-4-yl)acetamides have demonstrated their potential as sEH inhibitors, although their potency can be influenced by other structural modifications. The development of potent sEH inhibitors often involves optimizing the substituents on the piperidine ring to enhance binding affinity and improve pharmacokinetic properties. One such inhibitor, EC5026, is a potent transition-state mimic that inhibits sEH at picomolar concentrations. acs.org
Although high-throughput screening assays have sometimes overestimated the potency of certain piperidine-containing compounds, the piperidine ring remains a key structural element in the design of novel sEH inhibitors. nih.gov
Receptor Antagonism Studies
Direct studies on the antagonistic activity of this compound at the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor are limited. Nevertheless, the sulfonamide functional group is present in various known GluN2B-selective antagonists. nih.govnih.gov The GluN2B subunit is a significant target for therapeutic intervention in several neurological and psychiatric disorders. nih.govmdpi.com
Compounds that selectively target GluN2B-containing NMDA receptors are sought after for their potential to offer neuroprotection without the side effects associated with non-selective NMDA receptor blockade. nih.govnih.gov For example, the antagonist Ro 25-6981 has been shown to prevent synaptic plasticity disruption in a GluN2B-dependent manner. nih.gov The development of such antagonists often involves incorporating specific chemical features that facilitate binding at the interface between the GluN1 and GluN2B subunits. nih.gov The sulfonamide moiety can contribute to the binding affinity and selectivity of these antagonists.
The exploration of different chemical scaffolds continues to yield novel GluN2B antagonists. For example, radiprodil (B1680500) is another compound that has been investigated for its selective antagonism at GluN2B-containing NMDA receptors. mdpi.com These findings suggest that the methanesulfonamide (B31651) group within this compound could potentially contribute to activity at this receptor, though experimental verification is required.
Prostanoid EP3 Receptor Antagonism
This compound functions as a competitive antagonist at the prostanoid EP3 receptor, one of the four subtypes of the prostaglandin (B15479496) E2 (PGE2) receptor. nih.gov The EP3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, can initiate a variety of cellular responses, including the inhibition of adenylyl cyclase through a Gi protein, leading to decreased intracellular cyclic AMP (cAMP) levels. nih.govwikipedia.org By binding to the EP3 receptor, this compound blocks the binding of PGE2 and other agonists, thereby preventing the initiation of these downstream signaling cascades. nih.gov
This antagonistic activity has been demonstrated in various experimental models. For instance, in studies involving breast cancer cell lines, EP3 antagonism by this compound led to a significant reduction in cell proliferation and migration. nih.gov Similarly, it has been shown to reduce the febrile effects of PGE2 when microinjected into the preoptic area of the hypothalamus in rats. Furthermore, research in guinea pigs has indicated that this compound can inhibit PGE2-induced coughs, highlighting the role of EP3 receptor activation in the cough reflex. nih.gov
Functional Assays for Receptor Activation or Inhibition
The inhibitory effects of this compound on EP3 receptor function have been quantified through various in vitro and in vivo functional assays. These assays are critical for understanding the compound's potency and its physiological consequences.
In functional assays using guinea pig trachea, this compound was shown to attenuate the inhibitory effects of the EP3 agonist sulprostone (B1662612) on electrical field stimulation (EFS)-evoked smooth muscle contractions. rndsystems.com In studies on endometrial cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability as measured by the MTT assay and a reduction in cell proliferation confirmed by BrdU incorporation assays. nih.gov Furthermore, wound healing or scratch assays with endometrial and breast cancer cells demonstrated that this compound significantly inhibits cell migration. nih.govnih.gov
The table below summarizes the results from various functional assays assessing the inhibitory activity of this compound.
| Assay Type | Cell/Tissue Type | Observed Effect | Reference |
| Cell Proliferation (BrdU) | SK-BR-3 Breast Cancer Cells | Significant reduction in proliferation | nih.gov |
| Cell Migration (Scratch Assay) | SK-BR-3 Breast Cancer Cells | Significant reduction in migration | nih.gov |
| Cell Viability (MTT) | RL95-2 Endometrial Cancer Cells | Dose-dependent decrease in viability | nih.gov |
| Cell Migration (Wound Healing) | RL95-2 Endometrial Cancer Cells | Inhibition of cell migration | nih.gov |
| Smooth Muscle Contraction | Guinea Pig Trachea | Attenuation of sulprostone-induced inhibition of EFS-evoked twitch responses | rndsystems.com |
Downstream Signaling Pathway Analysis
The antagonism of the EP3 receptor by this compound directly impacts intracellular signaling pathways. The primary mechanism involves the modulation of the Gi-protein-cAMP pathway. nih.gov In SK-BR-3 breast cancer cells, treatment with this compound resulted in a significant decrease in Gi-protein levels and a subsequent increase in intracellular cAMP concentrations. nih.gov This is consistent with the blockade of the inhibitory effect of the EP3 receptor on adenylyl cyclase. nih.gov
Further research has elucidated additional downstream effects. In endometrial cancer cells, inhibition of the EP3 receptor by this compound was found to upregulate the expression of estrogen receptor β (ERβ) at both the mRNA and protein levels. nih.gov This was accompanied by a significant time-dependent decrease in the activity of the small GTPase Ras, a key signaling molecule involved in cell proliferation and survival. nih.gov In human aortic smooth muscle cells, this compound was shown to reverse the effects of oxidized low-density lipoprotein by inhibiting the cAMP/protein kinase A (PKA)/cAMP response element-binding protein (CREB) signaling axis. nih.gov
Assessment of Target Selectivity and Off-Target Interactions
A crucial aspect of the pharmacological profile of this compound is its high selectivity for the EP3 receptor over other prostanoid receptor subtypes. This selectivity minimizes the potential for off-target effects and provides a more precise therapeutic intervention.
Binding affinity studies have demonstrated that this compound has a very high affinity for the human EP3 receptor, with a reported Ki value of 0.3 nM. rndsystems.commedchemexpress.com In contrast, its affinity for other prostanoid receptors is significantly lower, with Ki values of 916 nM for the EP4 receptor, and greater than 5000 nM for both the EP1 and EP2 receptors. rndsystems.commedchemexpress.com This demonstrates a high degree of selectivity for the EP3 receptor subtype. Functional studies have further corroborated this selectivity, showing that this compound effectively antagonizes EP3-mediated responses without significantly affecting the signaling of other EP receptors at concentrations where it is active at EP3. wikipedia.org
The table below provides the binding affinities (Ki) of this compound for various human prostanoid receptors.
| Receptor Subtype | Ki (nM) | Reference |
| EP3 | 0.3 | rndsystems.commedchemexpress.com |
| EP4 | 916 | rndsystems.commedchemexpress.com |
| EP1 | >5000 | rndsystems.commedchemexpress.com |
| EP2 | >5000 | rndsystems.commedchemexpress.com |
Preclinical Pharmacological and Toxicological Assessment
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling
ADME studies are crucial for understanding how a drug behaves in the body. These studies help in predicting its pharmacokinetic profile, which is essential for determining dosing regimens and anticipating potential drug-drug interactions. hellobio.com
In Vitro Metabolic Stability (e.g., Liver Microsomes)
The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. These studies are often conducted in vitro using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. hellobio.combldpharm.com
The primary goal is to determine the rate at which the compound is metabolized. This is typically expressed as the in vitro half-life (t½) and the intrinsic clearance (CLint). bldpharm.com A compound with high metabolic stability will have a longer half-life, while a compound that is rapidly metabolized will have a short half-life. bldpharm.com The metabolic reaction is usually initiated by adding a cofactor like NADPH to the mixture of the compound and liver microsomes. bldpharm.com
Table 1: Representative Data for In Vitro Metabolic Stability Assessment
| Parameter | Description | Example Value | Classification |
| In Vitro Half-life (t½) | The time it takes for 50% of the parent compound to be metabolized. | 23.82 min | Intermediate |
| Intrinsic Clearance (CLint) | The measure of the metabolic capacity of the liver for a specific compound. | 34 mL/min/kg | Intermediate |
Note: The values in this table are representative examples from a study on a different compound (Selpercatinib) and are for illustrative purposes only. bldpharm.com Specific data for N-(3-Piperidyl)methanesulfonamide is not available.
Brain Penetration and Blood-Brain Barrier Permeability
For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is critical. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. nih.govwikipedia.org
The permeability of a compound across the BBB can be assessed using various in vitro models, such as cell-based assays (e.g., using primary brain endothelial cells or cell lines), and in vivo studies in animals. nih.govnih.gov Key factors influencing BBB penetration include lipophilicity, molecular weight, and the presence of specific transporter proteins. wikipedia.orgnih.gov
P-glycoprotein Efflux Potential
P-glycoprotein (P-gp) is an important efflux transporter protein found in the BBB and other tissues. It actively transports a wide variety of substrates out of cells, thereby limiting their absorption and distribution, including into the brain. rndsystems.comnih.govchemicalbook.com
Determining if a compound is a substrate of P-gp is crucial, as P-gp efflux can significantly reduce its CNS exposure. wikipedia.orgnih.gov This is often evaluated in bidirectional transport assays using cell lines that overexpress P-gp. The efflux ratio (ER), which is the ratio of the permeability in the basolateral-to-apical direction to that in the apical-to-basolateral direction, is calculated. An ER significantly greater than 1 suggests that the compound is a substrate for an efflux transporter like P-gp. nih.gov
Safety Pharmacology Studies
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. These studies are critical for identifying potential adverse effects that could be life-threatening. The core battery of safety pharmacology studies typically evaluates the effects on the cardiovascular, respiratory, and central nervous systems.
In Vitro and In Vivo Toxicology Studies
Toxicology studies are conducted to identify potential hazards associated with a new compound. This involves a range of in vitro and in vivo tests to assess different types of toxicity.
Genetic Toxicology Assessments
Genetic toxicology studies are performed to assess the potential of a compound to cause damage to DNA. A standard battery of tests is typically required to cover different genotoxic endpoints, including gene mutations, and chromosomal damage. nih.govnih.gov
The Ames test, or bacterial reverse mutation assay, is a widely used in vitro test to assess a compound's potential to cause gene mutations. nih.gov It uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test determines if a compound can cause the bacteria to revert to a state where they can synthesize the required amino acid. nih.govmdpi.com
The in vitro micronucleus test is another key assay that detects chromosomal damage. It assesses the formation of micronuclei, which are small, extranuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division. An increase in the frequency of micronucleated cells indicates that the compound is clastogenic (causes structural chromosome aberrations) or aneugenic (causes changes in chromosome number). mdpi.com
Cell Proliferation and Cytotoxicity Studies
Data regarding the direct effects of this compound on cell proliferation and its cytotoxic potential are not extensively available in publicly accessible literature. However, the broader class of sulfonamide and piperidine-containing compounds has been the subject of numerous investigations, providing a context for the potential activity of this specific molecule.
Studies on various N-substituted piperidine (B6355638) derivatives have revealed a range of biological activities, including anti-proliferative and cytotoxic effects against cancer cell lines. For instance, certain N-(piperidine-4-yl)benzamide derivatives have been shown to induce cell cycle arrest in hepatocellular carcinoma cells (HepG2). Similarly, some 4-(3-(piperidin-4-yl)propyl)piperidine derivatives have demonstrated antiproliferative activity against human leukemia cell lines.
Furthermore, research into sulfonamide derivatives has highlighted their potential as anticancer agents. Some studies have synthesized piperidine-substituted sulfonamides and evaluated their anticancer properties, noting that the substitution pattern on the piperidine ring can influence activity. The general principle of action for some sulfonamides in oncology is the inhibition of critical enzymes involved in cell growth and proliferation.
Without specific studies on this compound, it is challenging to provide a definitive assessment of its effects on cell proliferation and cytotoxicity. Any such activity would likely be dependent on the specific cellular context and the molecular targets with which it interacts.
Interactive Table: Representative Cytotoxicity Data for Related Piperidine and Sulfonamide Derivatives
| Compound Class | Cell Line | Endpoint | Activity |
| N-(piperidine-4-yl)benzamide derivatives | HepG2 | IC50 | 0.25 µM for most potent compound |
| 4-(3-(piperidin-4-yl)propyl)piperidine derivatives | K562, Reh | Inhibition of growth | Active at low concentrations |
| Piperidine-substituted sulfonamides | Various cancer cell lines | Anticancer property | Dependent on substitution |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Relationships
Exposure-Response Relationships in Preclinical Models
Specific preclinical studies detailing the exposure-response relationship for this compound have not been identified. Establishing such a relationship is fundamental to understanding the dose and concentration required to achieve a desired therapeutic effect in vivo. This typically involves measuring drug concentrations in plasma or tissue and correlating these with a pharmacodynamic biomarker or a measure of efficacy in animal models of a disease. For a compound like this compound, this would involve quantifying its levels and assessing a relevant biological response over time.
Computational Chemistry and Structural Biology Approaches
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as N-(3-Piperidyl)methanesulfonamide, and a protein's active site.
Prediction of Binding Modes and Key Interacting Residues
A hypothetical docking of this compound into a target's active site would likely show the sulfonamide group's oxygen atoms acting as hydrogen bond acceptors, while the NH group could be a hydrogen bond donor. The piperidine (B6355638) ring would likely orient itself within a hydrophobic pocket.
Table 1: Predicted Interactions for a Hypothetical this compound-Protein Complex
| Functional Group of Ligand | Potential Interacting Residue Type | Type of Interaction |
| Sulfonamide Oxygen | Polar/Charged Amino Acids (e.g., Thr, Ser, His) | Hydrogen Bond |
| Sulfonamide NH | Polar Amino Acids | Hydrogen Bond |
| Piperidine Ring | Nonpolar Amino Acids (e.g., Val, Leu, Phe) | Hydrophobic Interaction |
| Piperidine NH | Polar/Acidic Amino Acids | Hydrogen Bond, Ionic Interaction |
Rationalization of SAR Observations through Docking
Molecular docking is a powerful tool for rationalizing Structure-Activity Relationship (SAR) observations. By comparing the docking poses and interaction patterns of a series of analogs, researchers can understand why certain structural modifications lead to increased or decreased biological activity. For sulfonamides, SAR studies have shown that the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen are critical for activity. pharmacy180.comresearchgate.net Docking studies can reveal that a bulky substituent, for example, may cause a steric clash with the protein, leading to lower activity. Conversely, a substituent that can form an additional hydrogen bond may enhance binding affinity. qub.ac.uk
For this compound derivatives, docking could explain how modifications to the piperidine ring or the methanesulfonyl group affect binding. For instance, the introduction of a substituent on the piperidine ring could either improve hydrophobic packing or create an unfavorable steric interaction. The stereochemistry of the piperidine ring is also a critical factor, as different enantiomers can adopt distinct binding poses. qub.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of lead compounds.
2D and 3D-QSAR Studies for Predictive Modeling
Both 2D and 3D-QSAR studies have been successfully applied to piperidine and sulfonamide derivatives to develop predictive models. tandfonline.comacs.orgacs.org 2D-QSAR models use descriptors calculated from the 2D structure of the molecule, such as topological indices and physicochemical properties. nih.gov 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors derived from the 3D structure of the molecules, such as steric and electrostatic fields. acs.orgnih.gov
For a series of this compound analogs, a QSAR model could be developed to predict their inhibitory activity against a specific target. This would involve synthesizing a set of compounds with variations in their structure, measuring their biological activity, and then using computational methods to build a statistical model. Such models have demonstrated good predictive power for related compound classes, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²). acs.orgnih.gov For example, 3D-QSAR studies on sulfonamide inhibitors of carbonic anhydrase II have yielded models with q² values up to 0.623 for CoMFA and 0.562 for CoMSIA. nih.gov
Development of In Silico Prediction Models for Drug Properties
In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates at an early stage of development. researchgate.netbenthamdirect.comresearchgate.netnih.govingentaconnect.com For this compound, various computational tools can predict properties like oral bioavailability, blood-brain barrier permeability, and potential interactions with cytochrome P450 enzymes. researchgate.netnih.gov These predictions help in identifying potential liabilities and guiding the design of compounds with more favorable drug-like properties. For instance, in silico ADME predictions for a library of piperidine-based inhibitors showed that the majority of compounds demonstrated favorable physicochemical properties and high gastrointestinal absorption. researchgate.net
Table 2: Representative In Silico Predicted Drug-like Properties for Piperidine-Sulfonamide Scaffolds
| Property | Predicted Value Range | Implication |
| Molecular Weight | 200 - 500 g/mol | Good oral bioavailability |
| LogP | 1.0 - 4.0 | Optimal lipophilicity for cell permeability |
| Hydrogen Bond Donors | 1 - 3 | Good membrane permeability |
| Hydrogen Bond Acceptors | 3 - 6 | Good membrane permeability |
| CYP450 Inhibition | Low to Moderate | Lower risk of drug-drug interactions |
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of molecules. acs.orgnih.govtandfonline.comresearchgate.netnih.gov These methods can be used to calculate a variety of molecular properties, including optimized geometries, charge distributions, and molecular orbital energies (HOMO and LUMO). tandfonline.comnih.gov
For this compound, quantum chemical calculations can be used to understand the conformation of the piperidine ring and the geometry of the sulfonamide group. The calculated Mulliken charges can reveal the most likely sites for electrostatic interactions with a protein target. For example, in a related piperidine derivative, the nitrogen atom of the piperidine ring was found to possess a significant negative charge, indicating its potential to participate in hydrogen bonding. nih.gov The HOMO-LUMO energy gap can provide insights into the chemical reactivity and stability of the molecule. nih.gov Furthermore, these calculations are valuable for parameterizing molecular mechanics force fields used in molecular docking and molecular dynamics simulations.
DFT Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including orbital energies, electron density distribution, and reactivity descriptors.
A DFT analysis of this compound would typically involve the calculation of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial in determining the molecule's chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | (Value not available) | Indicates electron-donating ability |
| LUMO Energy | (Value not available) | Indicates electron-accepting ability |
| HOMO-LUMO Gap | (Value not available) | Relates to chemical reactivity and stability |
| Dipole Moment | (Value not available) | Indicates overall polarity of the molecule |
Note: The data in this table is hypothetical and serves as an example of what a DFT study would provide. No experimental or calculated values for this compound were found in the public domain.
Ligand Strain Energy Analysis
When a small molecule (a ligand) binds to a protein, it often adopts a conformation that is higher in energy than its most stable conformation in solution. This energy difference is known as ligand strain energy. Quantifying this strain is crucial for understanding the thermodynamics of ligand-protein binding.
The analysis of ligand strain energy for this compound would involve comparing the geometry of the compound when it is hypothetically bound to a biological target versus its lowest energy conformation in a vacuum or solvent. This analysis can be performed using molecular mechanics force fields or more accurate quantum mechanics methods. High strain energy can be a significant barrier to binding affinity. Studies on other ligands have shown that strain energies typically range from 0.5 to 2 kcal/mol for plausible binding poses.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecules and their interactions over time. This technique is invaluable for studying the conformational flexibility of a compound and its dynamic behavior when interacting with a biological receptor.
Conformational Analysis of the Compound and its Complexes
The piperidine ring in this compound can exist in different conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. Substituents on the piperidine ring can influence the preference for axial or equatorial positions.
MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's movement over a period of time, researchers can identify the most populated conformational states and the energy barriers between them. Conformational analysis of substituted piperidines has shown that the relative energies of different conformers are influenced by electrostatic interactions between substituents. nih.gov For this compound, the orientation of the methanesulfonamide (B31651) group would be a key determinant of its conformational preference.
Table 2: Potential Conformational States of this compound
| Conformation | Substituent Position | Relative Stability |
| Chair | Axial | (Data not available) |
| Chair | Equatorial | (Data not available) |
| Twist-Boat | - | (Data not available) |
Note: This table illustrates the type of information that would be generated from a conformational analysis. Specific data for this compound is not available.
Dynamic Behavior of Ligand-Receptor Interactions
If a biological target for this compound were identified, MD simulations could be employed to study the dynamic nature of their interaction. These simulations would reveal how the ligand settles into the binding pocket, the key amino acid residues involved in the interaction, and the stability of the resulting complex over time.
The simulation would track the movements of both the ligand and the protein, providing insights into the flexibility of the binding site and the role of water molecules in mediating the interaction. Analysis of the simulation trajectory can yield information on hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that contribute to the binding affinity. This detailed understanding of the dynamic interplay between the ligand and its receptor is crucial for the rational design of more potent and selective molecules.
Future Research Directions and Challenges in Compound Development
Development of Highly Selective N-(3-Piperidyl)methanesulfonamide Derivatives
A primary challenge in drug development is achieving target selectivity to maximize therapeutic efficacy while minimizing off-target effects. For the this compound scaffold, future research will concentrate on designing derivatives with high affinity for a specific biological target over others. The development of selective 5-HT1F receptor agonists from a monocyclic phenyl ketone moiety containing a piperidine (B6355638) ring highlights how subtle structural modifications can dramatically influence selectivity. nih.gov Focused structure-activity relationship (SAR) studies are pivotal in this endeavor. nih.gov By systematically modifying the piperidine ring, the methanesulfonamide (B31651) group, and any associated aromatic systems, researchers can identify key structural features that govern binding affinity and selectivity. For instance, studies on nimesulide derivatives have shown that the addition of specific amide/sulfonamide moieties can lead to remarkable potency and selectivity for the COX-2 enzyme over COX-1. nih.gov
Key strategies for developing selectivity include:
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain similar biological activity but have different physical properties to fine-tune interactions with the target's binding site.
Conformational Locking: Introducing structural constraints to lock the molecule into a specific conformation that is preferred by the intended target. Computational studies have shown that electrostatic and steric interactions play a pivotal role in the adopted conformation and, consequently, receptor selectivity. nih.gov
Fragment-Based Growth: Attaching chemical fragments to the core scaffold to create new interactions with specific pockets of the target protein, as demonstrated in the design of novel piperidine-3-carboxamide derivatives. mdpi.com
The table below illustrates hypothetical SAR data for achieving selectivity, based on principles observed in related compound classes.
| Modification Site | Substituent | Observed Effect on Selectivity | Target Class Example |
| Piperidine Nitrogen | Methyl | Increased affinity, variable selectivity | GPCRs |
| Piperidine Ring | 3,4-dimethyl | Led to pure opioid receptor antagonists | Opioid Receptors nih.gov |
| Methanesulfonamide | N-Methyl | Potent HMG-CoA reductase inhibition | Enzymes nih.gov |
| Aromatic Substitution | 4-Chloro, 4-Methoxy | Enhanced activity and stabilization | Cathepsin K mdpi.com |
This table is illustrative and based on findings from related piperidine and sulfonamide derivatives.
Addressing Translational Challenges in Drug Development
Translating a promising compound from the laboratory to clinical use is a major hurdle in drug development, fraught with high failure rates. cas.org Key translational challenges include discrepancies between animal models and human disease, complexities in manufacturing, and ensuring regulatory compliance. cas.orgdrugdiscoverynews.comnews-medical.net For derivatives of this compound, addressing Chemistry, Manufacturing, and Controls (CMC) will be crucial. news-medical.net This involves developing robust, reproducible, and scalable synthetic routes to ensure the consistent quality and purity of the active pharmaceutical ingredient (API). news-medical.net
Furthermore, developers must establish a comprehensive "target product profile" early on, defining the desired characteristics of the final drug to meet patient and market expectations. drugdiscoverynews.com A significant barrier is the poor predictive power of preclinical animal models for human responses. cas.orgdrugdiscoverynews.com This can lead to drug candidates being incorrectly advanced to or disqualified from clinical trials. cas.org Overcoming these challenges requires a multi-faceted approach, including the use of more predictive in vitro models and a deep understanding of the underlying disease mechanisms. cas.org A 2023 survey of drug developers identified patient recruitment and the increasing complexity of clinical trials as primary challenges in the field. ppd.com
Exploration of Novel Biological Targets for the Scaffold
The versatility of the piperidine and sulfonamide moieties suggests that the this compound scaffold could be adapted to target a wide range of biological entities beyond its initial applications. smolecule.comresearchgate.net Piperidine derivatives are integral components in over twenty classes of pharmaceuticals, highlighting the scaffold's privileged status in medicinal chemistry. nih.gov
Future research should involve screening this compound derivatives against diverse panels of biological targets to uncover new therapeutic opportunities. Potential areas for exploration include:
Enzyme Inhibition: Many sulfonamides are known enzyme inhibitors, targeting enzymes like carbonic anhydrase or dihydropteroate (B1496061) synthase (DHPS). nih.govresearchgate.net New derivatives could be developed as selective inhibitors for other enzyme classes, such as kinases or proteases.
Ion Channel Modulation: The piperidine scaffold is present in drugs that modulate ion channel activity. Derivatives could be investigated for their potential to treat channelopathies.
Receptor Agonism/Antagonism: N-substituted piperidines are well-established as ligands for various G-protein coupled receptors (GPCRs), including opioid and serotonin receptors. nih.govnih.gov The this compound core could be elaborated to create novel agonists or antagonists for these or other receptor families.
The discovery that piperine (B192125), an alkaloid containing a piperidine ring, can target various drug resistance mechanisms in cancer cells opens another avenue for exploration. nih.gov This suggests that derivatives of the this compound scaffold could potentially be developed as adjuvants in chemotherapy to overcome resistance. nih.gov
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental techniques is essential for modern drug discovery and can accelerate the development of this compound derivatives. researchgate.net In silico methods provide valuable insights into molecular properties and interactions, guiding the design and synthesis of new compounds. mdpi.com
Computational Methodologies:
Molecular Docking: Predicts the preferred binding orientation of a ligand to a target protein, helping to rationalize structure-activity relationships and prioritize compounds for synthesis. nih.govnih.gov
Molecular Dynamics (MD) Simulations: Simulates the movement of atoms and molecules over time, allowing researchers to understand the dynamic interactions between a drug candidate and its biological target and to identify crucial amino acid residues for binding. nih.govnih.gov
Density Functional Theory (DFT): A quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules, which can help in understanding their reactivity and spectroscopic properties. sci-hub.se
Experimental Methodologies:
X-ray Crystallography: Provides a high-resolution, three-dimensional structure of a compound or a ligand-protein complex, offering definitive proof of binding mode and guiding further structure-based design. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure of new compounds and to study ligand-protein interactions in solution.
High-Throughput Screening (HTS): Allows for the rapid testing of large libraries of compounds to identify initial "hits" with desired biological activity.
The integration of these methods creates a powerful iterative cycle: computational models predict promising candidates, which are then synthesized and tested experimentally. sci-hub.se The experimental results are then used to refine the computational models, leading to more accurate predictions and a more efficient drug discovery process. nih.govsci-hub.se
Strategies for Overcoming Resistance Mechanisms (if applicable to specific therapeutic areas)
Drug resistance is a significant challenge in treating diseases ranging from bacterial infections to cancer. nih.govmdpi.com If derivatives of this compound are developed for such therapeutic areas, anticipating and overcoming potential resistance mechanisms will be critical.
In the context of antibacterials, sulfonamide resistance often arises from mutations in the target enzyme, dihydropteroate synthase (DHPS), which reduce the drug's binding affinity, or through the acquisition of alternative, drug-resistant DHPS enzymes via horizontal gene transfer. nih.govresearchgate.net Strategies to overcome this could involve:
Designing derivatives that can inhibit the mutated or alternative enzymes.
Developing compounds that target a different step in the same essential metabolic pathway.
Using the scaffold to create inhibitors of other bacterial resistance mechanisms, such as efflux pumps.
In oncology, acquired drug resistance can be mediated by numerous mechanisms, including activation of alternative signaling pathways. mdpi.com For example, the STAT3 signaling pathway has been implicated in resistance to at least 24 different anti-cancer agents. mdpi.com If a derivative were to target a specific kinase, cancer cells might develop resistance by upregulating a bypass pathway. Overcoming this would require combination therapies, where the this compound derivative is co-administered with an agent that inhibits the resistance pathway.
| Therapeutic Area | Common Resistance Mechanism | Potential Counter-Strategy for Scaffold |
| Antibacterial | Target enzyme mutation (e.g., DHPS) nih.govresearchgate.net | Design derivatives with novel binding modes to inhibit mutated enzymes. |
| Acquisition of resistance genes (e.g., sul1, sul2) nih.govresearchgate.net | Develop combination therapies with inhibitors of horizontal gene transfer. | |
| Anticancer | Activation of bypass signaling pathways (e.g., STAT3) mdpi.com | Co-administer with an inhibitor of the identified bypass pathway. |
| Increased drug efflux | Design derivatives that are not substrates for major efflux pumps. | |
| Alteration of drug target | Create multi-target derivatives that engage both the primary and altered targets. |
Expansion of Stereoisomer-Specific Research
Many organic molecules, including those with a piperidine ring, can exist as stereoisomers (enantiomers or diastereomers). It is well-established that different stereoisomers of a drug can have vastly different pharmacological activities, potencies, and metabolic profiles. nih.gov For example, research on diastereomeric piperidyl-N-phenylpropanamides revealed that individual isomers had markedly different affinities and selectivities for opioid receptors, with one isomer being among the most potent opiates known, while another acted as a weak antagonist. nih.gov
Given that this compound has a chiral center at the 3-position of the piperidine ring, it exists as a pair of enantiomers. Future research must move beyond studying the racemic mixture and focus on the specific properties of each individual enantiomer. This involves:
Asymmetric Synthesis: Developing robust and scalable methods for the stereoselective synthesis of each enantiomer to produce optically pure compounds. usm.edu
Chiral Separation: Using techniques like chiral chromatography to separate the racemic mixture into its individual enantiomers for biological evaluation.
Stereospecific Biological Evaluation: Testing each pure enantiomer separately in binding and functional assays to determine their individual contributions to the desired therapeutic effect and any potential off-target activities.
Absolute Configuration Determination: Using techniques like X-ray crystallography to determine the absolute three-dimensional arrangement of atoms for the more active enantiomer, which is crucial for understanding its interaction with the biological target. nih.gov
Pursuing stereoisomer-specific research is not only a scientific necessity for understanding the drug's mechanism of action but is also often a regulatory requirement for drug approval. This focused approach ensures the development of a safer and more effective therapeutic agent by maximizing the desired activity while minimizing potential side effects associated with the less active or inactive isomer.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-Piperidyl)methanesulfonamide with high purity?
- Methodological Answer : The synthesis typically involves reacting 3-piperidine derivatives with methanesulfonyl chloride in the presence of a base like triethylamine. Key steps include:
- Reagent Choice : Methanesulfonyl chloride for sulfonamide formation.
- Reaction Conditions : Conducted under anhydrous conditions at 0–25°C for 12–24 hours.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR (e.g., δ~3.0 ppm for sulfonamide -SO- group) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies protons on the piperidine ring (δ~1.5–2.5 ppm) and sulfonamide moiety. C NMR confirms carbonyl and sulfonyl carbons (δ~40–50 ppm).
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H] at m/z 193.08 (CHNOS) .
- FT-IR : Peaks at ~1150 cm (S=O symmetric stretch) and ~1350 cm (asymmetric stretch) confirm sulfonamide functionality .
Q. What are the primary biological targets of this compound in early-stage pharmacological studies?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., PI3K, MAPK) using fluorescence-based assays (IC values).
- Receptor Binding : Radioligand displacement assays (e.g., σ-1 or dopamine receptors) to assess affinity (K values).
- Cellular Assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
- Methodological Answer :
- Enantiomer Comparison : Synthesize (R)- and (S)-enantiomers via chiral auxiliaries or asymmetric catalysis.
- Activity Profiling : Test enantiomers in receptor-binding assays (e.g., 10-fold higher affinity for (R)-enantiomer to σ-1 receptors).
- Computational Modeling : Docking studies (AutoDock Vina) show (R)-enantiomer forms stronger hydrogen bonds with active-site residues .
Q. What strategies resolve contradictions in reported IC values for this compound across different studies?
- Methodological Answer :
- Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays).
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase inhibition).
- Data Normalization : Adjust for batch-to-batch purity variations via LC-MS validation .
Q. How can QSAR models optimize the sulfonamide moiety for enhanced target selectivity?
- Methodological Answer :
- Descriptor Selection : Use topological polar surface area (TPSA), logP, and electronic parameters (Hammett σ).
- Model Training : Train on datasets of sulfonamide derivatives with known IC values (e.g., CoMFA/CoMSIA).
- Validation : Predict and synthesize top candidates, then validate via SPR (surface plasmon resonance) binding assays .
Q. What computational methods predict the metabolic stability of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify reactive sites (e.g., sulfonamide S=O groups).
- ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism and half-life.
- In Vitro Validation : Microsomal stability assays (human liver microsomes, NADPH cofactor) .
Q. How do reaction kinetics vary for sulfonamide derivatization under acidic vs. basic conditions?
- Methodological Answer :
- Kinetic Profiling : Monitor reaction progress via H NMR (e.g., disappearance of piperidine NH peak).
- Condition Optimization : Basic conditions (pH 9–10) accelerate nucleophilic substitution but risk racemization. Acidic conditions (pH 4–5) favor sulfonamide stability.
- Mechanistic Insight : Use Eyring plots to determine activation energy (ΔG) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
